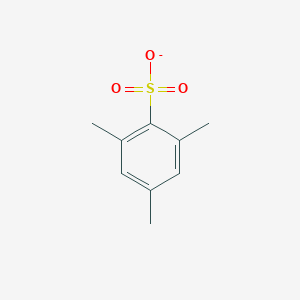

2,4,6-Trimethylbenzenesulfonate

Description

Properties

Molecular Formula |

C9H11O3S- |

|---|---|

Molecular Weight |

199.25 g/mol |

IUPAC Name |

2,4,6-trimethylbenzenesulfonate |

InChI |

InChI=1S/C9H12O3S/c1-6-4-7(2)9(8(3)5-6)13(10,11)12/h4-5H,1-3H3,(H,10,11,12)/p-1 |

InChI Key |

LXFQSRIDYRFTJW-UHFFFAOYSA-M |

SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)[O-])C |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)[O-])C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

a. DAST (4-N,N-Dimethylamino-4′-N′-methyl-stilbazolium Tosylate)

- Structural Differences : DAST uses 4-methylbenzenesulfonate (tosylate) as its counterion, lacking the steric bulk of TMBS .

- Optical Properties: While DAST and DSTMS (TMBS-based) share similar band structures and charge transfer mechanisms, DSTMS exhibits superior THz generation efficiency due to better index matching between NIR and THz fields. The second-order nonlinear susceptibility (d₁₁) of DSTMS is comparable to DAST (~150 pm/V), but DSTMS crystals have a narrower bandgap (2.28 eV vs. ~2.5 eV for DAST), enhancing their optical response in the THz range .

- Thermal Stability : DSTMS crystals grown via slow solvent evaporation show higher thermal stability than DAST, attributed to TMBS’s steric hindrance reducing molecular mobility .

b. HMQ-TMS (2-(4-Hydroxy-3-methoxystyryl)-1-methylquinolinium TMBS)

- Molecular Design: HMQ-TMS replaces the stilbazolium cation in DSTMS with a quinolinium moiety. This modification increases the molecular hyperpolarizability (β) by 15–20% compared to DSTMS, leading to higher THz output (~5 GV/m electric field strength) .

- Crystal Growth: HMQ-TMS crystals exhibit slower growth rates than DSTMS due to stronger hydrogen bonding between the quinolinium hydroxyl group and TMBS .

c. OH1 (2-(3-(4-Hydroxystyryl)-5,5-dimethylcyclohex-2-enylidene)malononitrile)

- Non-Ionic Nature: Unlike TMBS-based ionic crystals, OH1 is a neutral molecule. It shows broader THz bandwidth but lower peak electric field strength (~3 GV/m) compared to DSTMS (~4 GV/m) due to weaker macroscopic nonlinearity .

Reactivity and Steric Effects

- Carboxylation Efficiency : TMBS demonstrates higher reactivity in carboxylation reactions than bulkier sulfonates. For example, sodium TMBS is converted to its corresponding carboxylic acid in 82% yield under CuI catalysis, whereas 2,4,6-triisopropylbenzenesulfonate fails to react due to excessive steric hindrance .

- Phase-Transfer Applications : In forward osmosis, tetrabutylphosphonium TMBS ionic liquids exhibit lower critical solution temperatures (LCST) and higher osmolality (0.45 osmol/kg) than analogues with 2,4-dimethylbenzenesulfonate (DMBS, 0.38 osmol/kg) or 4-methylbenzenesulfonate (MBS, 0.31 osmol/kg). This is attributed to TMBS’s hydrophobicity-driven phase separation .

Polymorphism and Hydrogen Bonding

TMBS forms stable polymorphs when paired with ammonium cations. Two polymorphs of ammonium TMBS—monoclinic (I) and orthorhombic (II)—exhibit distinct hydrogen-bonding networks:

- Polymorph (I) : 2D sheets with parallel alignment of TMBS anions.

- Polymorph (II) : Anti-parallel sheets with different aromatic ring orientations.

Both polymorphs maintain similar N⁺–H···O⁻ hydrogen bond geometries (bond lengths: 1.8–2.1 Å), but their crystallization pathways differ due to subtle variations in solvent interactions .

Performance in THz Generation (Data Comparison)

| Parameter | DSTMS (TMBS) | DAST (Tosylate) | HMQ-TMS (TMBS) | OH1 |

|---|---|---|---|---|

| d₁₁ (pm/V) | ~150 | ~150 | ~170 | N/A (neutral) |

| THz Field Strength (GV/m) | 4.0 | 3.5 | 5.0 | 3.0 |

| Bandgap (eV) | 2.28 | 2.50 | 2.15 | 2.10 |

| Absorption Peaks (THz) | 1.0, 2.7, 6.0 | 1.2, 3.1 | 0.9, 2.5, 5.8 | Broadband |

| Phase-Matching | Collinear | Non-collinear | Collinear | Non-collinear |

Data compiled from .

Preparation Methods

Chlorosulfonic Acid-Mediated Sulfonation

Chlorosulfonic acid (ClSO₃H) is a robust sulfonating agent. In a representative procedure:

-

Reactants : 30 g mesitylene, 80 g chlorosulfonic acid.

-

Conditions : Dropwise addition at 0°C, stirring for 1 hour.

-

Workup : Quenching with ice, neutralization with sodium hydroxide.

-

Yield : 92% of 2,4,6-trimethylbenzenesulfonyl chloride, which is subsequently hydrolyzed to the sulfonate.

Key Data :

| Parameter | Value |

|---|---|

| Temperature | 0°C |

| Reaction Time | 1 hour |

| Sulfonyl Chloride Purity | ≥99% |

Sulfuric Acid Nitration Followed by Reduction

An alternative approach involves nitration followed by hydrogenation:

-

Nitration : Mesitylene is nitrated with mixed acid (H₂SO₄:HNO₃ = 3:1) at 20–100°C to form 2,4,6-trimethylnitrobenzene.

-

Hydrogenation : Catalytic hydrogenation (Ni catalyst, 1–3 MPa H₂, 90–170°C) reduces nitro groups to amines, which are then sulfonated.

Advantages : High yield (95–96%) and scalability.

Nucleophilic Substitution of 2,4,6-Trimethylbenzenesulfonyl Chloride

This two-step method involves synthesizing the sulfonyl chloride intermediate, followed by nucleophilic displacement with alcohols or alkoxides.

Synthesis of Sulfonyl Chloride

-

Reactants : Mesitylene, chlorosulfonic acid.

-

Conditions : 0°C, exothermic reaction requiring careful temperature control.

Alkali-Mediated Esterification

The sulfonyl chloride is reacted with methanol or sodium methoxide:

-

Procedure : 2,4,6-Trimethylbenzenesulfonyl chloride (1 mol) is stirred with methanol (5 mol) and aqueous K₂CO₃ (2 mol) in THF at 25°C for 24 hours.

Challenges :

-

Pyridinium salt formation in polar solvents (e.g., dichloromethane).

-

Solution : Biphasic THF/aqueous K₂CO₃ systems minimize side reactions.

Electrochemical Synthesis

Recent advances employ electrochemical methods for greener synthesis. A 2021 study demonstrated:

-

Reactants : Sulfonyl hydrazides (e.g., 2,4,6-trimethylbenzenesulfonohydrazide) and N-hydroxyimides.

-

Conditions : Undivided cell, carbon/stainless steel electrodes, NH₄Br electrolyte, 40°C.

-

Yield : 85–90% with 60 mA/cm² current density.

Mechanism :

Advantages :

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Environmental Impact |

|---|---|---|---|---|

| Chlorosulfonic Acid | 92 | ≥99 | High | Moderate (acid waste) |

| Nitration-Hydrogenation | 95 | 97–99 | High | High (NOx emissions) |

| Nucleophilic Substitution | 85 | ≥98 | Moderate | Low |

| Electrochemical | 90 | 95–97 | High | Low |

Industrial Applications and Optimization

Q & A

Q. Basic

- FTIR : Identifies functional groups (e.g., S=O stretching at ~1350–1150 cm⁻¹) and confirms sulfonate ester formation .

- NMR : ¹H/¹³C NMR resolves methyl group environments (e.g., 2,4,6-trimethyl substitution patterns) and aryl proton coupling .

- UV-Vis : Assesses conjugation in stilbazolium derivatives for nonlinear optical (NLO) applications (e.g., DSTMS crystals with λₘₐₓ ~500 nm) .

What role does potassium ion (K⁺) play in the nucleophilic substitution mechanisms of aryl sulfonate ester formation?

Advanced

K⁺ stabilizes transition states via electrostatic interactions, particularly in SNAr reactions. In biphasic systems, K₂CO₃ acts as a base and phase-transfer catalyst, enhancing nucleophile availability. Kinetic studies show K⁺ accelerates rate-determining steps by lowering activation energy, as observed in ethoxide-mediated substitutions . Isotope effect studies further support its role in stabilizing charged intermediates during S–O bond cleavage .

How does the steric and electronic environment of the sulfonate group affect its reactivity in organic synthesis?

Basic

The 2,4,6-trimethyl substitution creates steric hindrance, limiting nucleophilic attack at the sulfur center. Electron-donating methyl groups increase aryl ring electron density, reducing electrophilicity and favoring C–O over S–O bond cleavage in amination reactions . Substituent positioning also influences regioselectivity; bulky groups at para positions disfavor π-π stacking in crystallization .

How do non-covalent interactions contribute to the crystal packing of 2,4-dinitrophenyl this compound?

Advanced

Non-covalent interactions dominate packing:

- S=O⋯N : Forms dimers (O2⋯N2: 3.077 Å) via dipole-dipole interactions .

- C–H⋯O : Links dimers into columns (C8–H8⋯O4: 2.53 Å) .

- π-π stacking : Aryl rings stack with a 3.723 Å separation, contributing to layered stability .

These interactions are critical for designing crystals with tailored mechanical/optical properties.

What are the key considerations for designing biphasic systems to synthesize sulfonate esters sustainably?

Q. Basic

- Solvent selection : Use semi-miscible solvents (e.g., THF/water) to enhance interfacial reactivity .

- Catalysts : Phase-transfer agents (e.g., tetrabutylammonium salts) improve mass transfer .

- Waste reduction : Biphasic systems minimize organic solvent use and enable direct product isolation .

How can substituent variations optimize nonlinear optical (NLO) properties for terahertz applications?

Q. Advanced

- Chromophore design : Electron-rich cations (e.g., stilbazolium) paired with sulfonate anions enhance hyperpolarizability. DSTMS crystals exhibit d₁₁₁ = 214 pm/V, ideal for terahertz generation .

- Crystallographic alignment : Non-centrosymmetric packing (e.g., P1 space group) maximizes second-harmonic generation .

- Computational modeling : DFT predicts substituent effects on dipole moments and bandgap (e.g., DSTMS: 2.28 eV) .

What purification techniques are recommended for isolating high-purity sulfonate derivatives?

Q. Basic

- Recrystallization : Use methanol/water mixtures for gradual crystal growth .

- Column chromatography : Silica gel with ethyl acetate/hexane eluents resolves polar impurities .

- Soxhlet extraction : Efficient for thermally stable compounds .

What mechanistic insights do kinetic isotope effects provide for nucleophilic substitutions in sulfonate esters?

Advanced

Kinetic isotope effects (KIEs) reveal rate-determining steps. For example, primary ¹⁴C KIEs >1 indicate bond-breaking in the transition state during S–O cleavage . Secondary deuterium KIEs suggest hyperconjugation stabilization in aryl ring intermediates. These studies validate a concerted SN2-like mechanism for ethoxide substitutions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.